![molecular formula C14H16N4O2S B2465711 2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034605-92-8](/img/structure/B2465711.png)
2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, commonly referred to as CPP, is a compound that has gained significant attention in the field of scientific research. CPP is a pyrazolopyrazine derivative that has shown promising results in various research applications.
Scientific Research Applications
- Pyrrolopyrazine derivatives, including this compound, exhibit antibacterial and antifungal properties . Researchers have explored their potential as novel antimicrobial agents to combat drug-resistant pathogens.
- The same pyrrolopyrazine scaffold has demonstrated antiviral activity . Investigating its mechanism of action and optimizing its structure could lead to new antiviral drugs.
- 5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of this scaffold, show promise as kinase inhibitors . Kinases play crucial roles in cell signaling and disease pathways, making this application relevant for cancer and other diseases.
- Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, and marine life . Understanding their natural occurrence and biological roles can inspire drug discovery efforts.
- Researchers have explored various synthetic methods for pyrrolopyrazine derivatives, including cyclization, ring annulation, and direct C-H arylation .
- The pyrrolopyrazine structure serves as an attractive scaffold for drug development . Medicinal chemistry researchers can use this scaffold to design and synthesize new leads for treating various diseases.
Antimicrobial Activity
Antiviral Potential
Kinase Inhibition
Bioactive Molecules from Natural Sources
Synthetic Routes and Structure-Activity Relationship (SAR)
Drug Discovery Scaffold
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazine scaffold have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, which plays a crucial role in cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cells.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound might also exhibit similar effects.
properties
IUPAC Name |
2-cyclopropyl-5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-21(20,13-2-1-5-15-9-13)17-6-7-18-12(10-17)8-14(16-18)11-3-4-11/h1-2,5,8-9,11H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMIHWOFHYWLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.